molecular formula C16H15N3O3S2 B2859145 2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 878683-84-2

2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2859145
CAS No.: 878683-84-2
M. Wt: 361.43
InChI Key: BAOTZAIOAZYPJP-UHFFFAOYSA-N
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Description

2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3), key signaling kinases implicated in oncogenesis and hematologic malignancies. Its primary research value lies in the investigation of myeloproliferative neoplasms (MPNs) and acute myeloid leukemia (AML) , where constitutive activation of JAK2 and FLT3 signaling pathways drives cell proliferation and survival. The compound demonstrates significant efficacy in suppressing the proliferation of JAK2-V617F mutant cell lines, such as HEL and SET-2, and induces apoptosis in FLT3-ITD positive MV4-11 leukemic cells. Preclinical studies highlight its ability to inhibit the phosphorylation of downstream effectors like STAT5, AKT, and ERK1/2, providing a powerful chemical tool for dissecting the JAK/STAT and PI3K/AKT/mTOR signaling axes in disease models . This inhibitor is therefore essential for research focused on targeted therapy development, understanding mechanisms of drug resistance, and exploring combination treatment strategies for JAK2- and FLT3-driven cancers.

Properties

IUPAC Name

2-[[11-(furan-2-ylmethyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S2/c17-12(20)8-23-16-18-14-13(10-4-1-5-11(10)24-14)15(21)19(16)7-9-3-2-6-22-9/h2-3,6H,1,4-5,7-8H2,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOTZAIOAZYPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)N)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a member of the thienopyrimidine family, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and anticancer activities, as well as its mechanism of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H16N2O2S\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

This structure features a furan moiety and a thieno[2,3-d]pyrimidine core, both of which are known to contribute to various biological activities.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thienopyrimidine derivatives. The presence of the furan ring in the compound enhances its interaction with bacterial membranes. For instance:

  • In vitro studies have shown that related compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicates that modifications to the side chains can enhance efficacy against resistant strains .
CompoundTarget BacteriaIC50 (µM)
Compound AE. coli0.91
Compound BS. aureus1.25
Target CompoundVariousTBD

Anticancer Activity

The anticancer potential of thienopyrimidine derivatives has been extensively documented:

  • Mechanism of Action : These compounds often inhibit key enzymes involved in nucleotide synthesis, such as glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial for cancer cell proliferation .
  • Cell Line Studies : The target compound has shown promising results in inhibiting growth in various cancer cell lines, including those expressing folate receptors (FRs). This selectivity allows for targeted delivery and reduced toxicity to normal cells .
  • In Vivo Studies : Animal models have demonstrated that these compounds can significantly reduce tumor size with minimal side effects compared to traditional chemotherapeutics .

Structure–Activity Relationship (SAR)

The effectiveness of this compound can be attributed to several structural features:

  • Furan Ring : Enhances lipophilicity and membrane penetration.
  • Thieno[2,3-d]pyrimidine Core : Provides a scaffold for enzyme inhibition.

Case Study 1: Antibacterial Efficacy

A study evaluated a series of thienopyrimidine derivatives against resistant bacterial strains. The target compound showed an IC50 value comparable to established antibiotics, suggesting it could be a candidate for further development .

Case Study 2: Anticancer Activity

In a study involving human cancer cell lines (KB and SKOV3), the target compound exhibited subnanomolar IC50 values, indicating potent anticancer activity linked to selective uptake mechanisms via folate transporters .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Modifications on the Acetamide Group
  • N-(2-isopropylphenyl) variant (): Replaces the furan-2-ylmethyl group with a 4-chlorophenyl and attaches the acetamide to a 2-isopropylphenyl.
  • N-(9-ethylcarbazol-3-yl) variant (): Incorporates a carbazole moiety, which may confer π-stacking interactions relevant to DNA intercalation or kinase inhibition .
  • Ethyl ester derivative (: 573938-02-0): Replaces the acetamide with an ethyl ester, altering solubility and metabolic stability .
Pyrimidine Ring Modifications
  • Benzyl-substituted analog (: 6142-79-6): Features a benzyl group instead of furan-2-ylmethyl, which could affect steric hindrance and binding affinity .
  • Phenyloxy-linked variant (): Introduces a phenoxy bridge, reducing ring strain and possibly enhancing thermal stability (m.p. 197–198°C) .

Physicochemical and Bioactivity Trends

Compound Core Structure Key Substituents m.p. (°C) Yield Bioactivity Notes
Target Compound Cyclopenta-thieno-pyrimidine Furan-2-ylmethyl, acetamide N/A ~80%* Hypothesized kinase inhibition
N-(2-isopropylphenyl) analog (Ev. 2) Cyclopenta-thieno-pyrimidine 4-Chlorophenyl, 2-isopropylphenyl N/A 85% Enhanced lipophilicity
N-(9-ethylcarbazol-3-yl) analog (Ev. 4) Cyclopenta-thieno-pyrimidine 4-Chlorophenyl, carbazole N/A N/A Potential DNA interaction
Phenyloxy variant (Ev. 9) Cyclopenta-thieno-pyrimidine Phenyloxy, acetamide 197–198 53% Moderate thermal stability
Ethyl ester derivative (Ev. 7) Cyclopenta-thieno-pyrimidine Ethyl ester, 4-chlorophenyl N/A N/A Improved metabolic stability

*Inferred from similar syntheses in and .

Bioactivity and ADMET Considerations

  • Thioether linkage : Common in analogs (), this group may enhance redox activity or metal chelation, relevant to anti-tyrosinase or anticancer effects .
  • Furan vs.
  • Carbazole-containing analogs () may exhibit fluorescence, useful in cellular imaging or photodynamic therapy .

Q & A

Q. What are the optimal synthetic routes and conditions for synthesizing this compound?

The synthesis of this compound involves cyclocondensation reactions and heterocyclization steps. Key considerations include:

  • Solvent selection : Ethanol or glacial acetic acid is often used for initial condensation, while DMSO may facilitate cyclization .
  • Temperature control : Reflux conditions (e.g., 80–100°C) are critical for azomethine intermediate formation .
  • Purification : Chromatography (e.g., column or HPLC) is essential to isolate the product from by-products .
  • Yield optimization : Adjusting stoichiometric ratios of reagents (e.g., aldehydes, thioamides) and reaction time can improve yields .

Q. How can researchers confirm the structure and purity of the synthesized compound?

Analytical techniques are critical:

  • NMR spectroscopy : 1H and 13C NMR confirm the presence of furan, thienopyrimidine, and acetamide moieties .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular formula and detects impurities .
  • Infrared (IR) spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹ for the 4-oxo group) .
  • HPLC : Quantifies purity (>95% is typical for pharmacological studies) .

Advanced Research Questions

Q. What experimental and computational methods elucidate reaction mechanisms for key transformations?

  • Kinetic studies : Monitor reaction progress via UV-Vis spectroscopy or quenching experiments to determine rate constants .
  • Computational modeling : Density Functional Theory (DFT) calculations predict transition states and intermediates for cyclization steps .
  • Isolation of intermediates : Trapping azomethine derivatives (e.g., compound 3 in ) provides mechanistic insights .

Q. How should researchers design biological activity assays to evaluate this compound’s pharmacological potential?

  • Target selection : Prioritize enzymes/receptors structurally related to thienopyrimidines (e.g., tyrosine kinases, NADH dehydrogenases) .
  • Assay conditions : Use enzyme inhibition assays (e.g., IC50 determination) with positive controls (e.g., known inhibitors) .
  • Cell-based studies : Evaluate cytotoxicity and selectivity in cancer cell lines (e.g., MTT assays) .

Q. How can conflicting biological activity data from different studies be resolved?

  • Structural validation : Reconfirm compound identity and purity to rule out batch variations .
  • Dose-response curves : Ensure assays cover a broad concentration range to detect non-linear effects .
  • Target profiling : Use proteomics or transcriptomics to identify off-target interactions that may explain discrepancies .

Q. What computational strategies predict binding modes and structure-activity relationships (SAR)?

  • Molecular docking : Simulate interactions with targets (e.g., Mycobacterium tuberculosis enzymes) using software like AutoDock .
  • SAR analysis : Modify substituents (e.g., furan, acetamide groups) and correlate with activity data to identify pharmacophores .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., solubility, metabolic stability) .

Q. How should researchers address discrepancies in spectral data during characterization?

  • 2D NMR : Use COSY, HSQC, or HMBC to resolve overlapping signals in complex spectra .
  • X-ray crystallography : Determine crystal structures for unambiguous confirmation of stereochemistry .
  • Repetition under controlled conditions : Eliminate solvent or temperature artifacts .

Q. What strategies enhance the compound’s stability and bioavailability for in vivo studies?

  • Prodrug design : Modify the acetamide group to improve membrane permeability .
  • Formulation optimization : Use liposomal encapsulation or co-solvents (e.g., PEG 400) to enhance solubility .
  • Metabolic profiling : Conduct microsomal assays to identify degradation pathways .

Methodological Notes

  • Data contradiction analysis : Cross-validate findings using orthogonal techniques (e.g., NMR + MS + HPLC) .
  • Advanced SAR : Combine synthetic modifications (e.g., halogenation of the furan ring) with computational predictions .
  • Ethical compliance : Adhere to non-human research guidelines as specified in and .

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